REACTION_CXSMILES
|
Cl.N1C=CC=CC=1.[CH2:8]([N:15]1[C:21](=[O:22])[CH:20]2[N:23](C)[CH:17]([CH2:18][CH2:19]2)[C:16]1=[O:25])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O>[CH2:8]([N:15]1[C:16](=[O:25])[CH:17]2[NH:23][CH:20]([CH2:19][CH2:18]2)[C:21]1=[O:22])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2CCC(C1=O)N2C)=O
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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prepared
|
Type
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TEMPERATURE
|
Details
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The mixture was heated in an oil bath
|
Type
|
CUSTOM
|
Details
|
preheated at 220° C. for 20 mn
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
EXTRACTION
|
Details
|
extracted four times with 100 ml ethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic layers were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2CCC(C1=O)N2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |